![molecular formula C22H21N3O3S B2478481 N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 922887-97-6](/img/structure/B2478481.png)
N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide has been a subject of interest in various studies focusing on its synthesis and structural analysis. The synthesis processes often involve complex chemical reactions, with particular emphasis on achieving specific molecular structures and characteristics. The single crystal X-ray structure analysis is a common method used to confirm these structures, revealing intricate details about molecular conformation, bond lengths, and angles. For instance, a study reported the synthesis and single crystal X-ray structure analysis of a related compound, confirming its S-alkylation and revealing the crystal structure stabilized by weak intermolecular interactions (Attia et al., 2014).
Antimicrobial Activity The antimicrobial properties of compounds related to N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide have been explored in various studies. These compounds are synthesized and then tested against a range of bacterial and fungal strains. Their efficacy is often measured in terms of minimum inhibitory concentration (MIC), providing valuable insights into their potential as antimicrobial agents. For instance, the aforementioned study by Attia et al. (2014) demonstrated the compound's activity against strains like S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger, highlighting its broad spectrum of antimicrobial activity.
Structure-Activity Relationships (SAR) and Metabolic Stability
Metabolic Stability Studies In pharmacological research, understanding the metabolic stability of a compound is crucial. It involves studying how a compound is metabolized in the body, identifying any metabolic vulnerabilities, and modifying its structure to enhance stability and efficacy. For example, a study investigated the metabolic stability of a compound structurally similar to N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide, focusing on overcoming its metabolic deacetylation. The researchers explored various 6,5-heterocycles as alternatives to improve metabolic stability, leading to the discovery of analogs with improved properties (Stec et al., 2011).
SAR and Design of Analogues Structure-activity relationship studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a compound. By modifying certain parts of a molecule and observing the resultant changes in biological activity, researchers can identify the most promising candidates for further development. For example, a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs aimed to identify more potent glutaminase inhibitors with improved drug-like properties. This involved synthesizing and evaluating a series of BPTES analogs, leading to the identification of compounds with retained potency and improved solubility, providing insights into the therapeutic potential of GLS inhibition (Shukla et al., 2012).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13-8-15(3)17(9-14(13)2)18-5-7-22(25-24-18)29-11-21(26)23-16-4-6-19-20(10-16)28-12-27-19/h4-10H,11-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCPMQQSRWETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((4-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478400.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2478401.png)
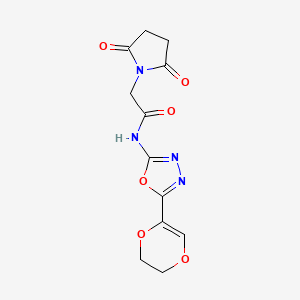
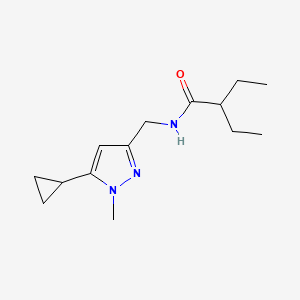
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
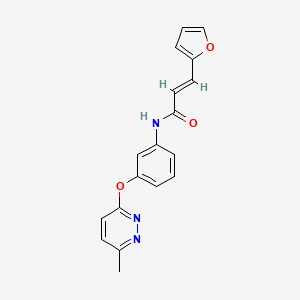

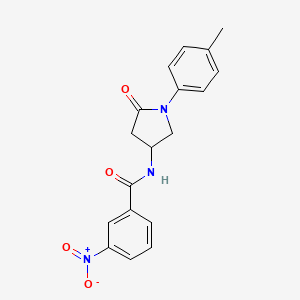
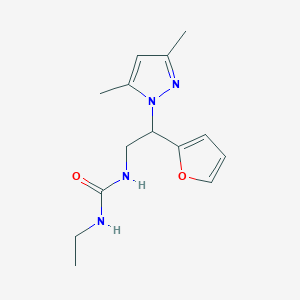
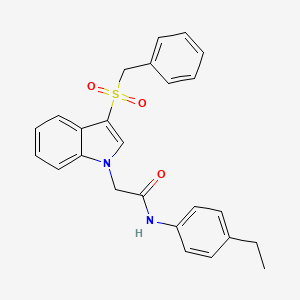
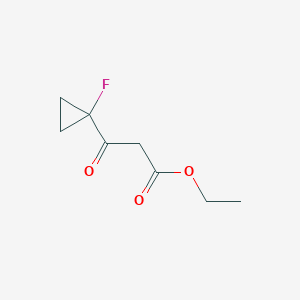
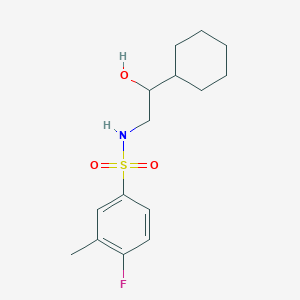
![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)